molecular formula C8H9Cl2NO3 B6350326 Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride CAS No. 1158281-64-1

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride

Cat. No.: B6350326
CAS No.: 1158281-64-1
M. Wt: 238.06 g/mol
InChI Key: ICPLJIAISSQWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in DNA and RNA synthesis . Additionally, this compound can bind to specific proteins, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, inhibiting their catalytic activity and leading to changes in metabolic flux . Additionally, this compound can interact with DNA and RNA, affecting their stability and function. It has also been shown to modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in the levels of nucleotides and their derivatives . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, resulting in alterations in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in certain tissues and organelles.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride typically involves the reduction of Methyl 5-chloro-2-hydroxy-3-nitrobenzoate . The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-quality reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-amino-5-hydroxybenzoate
  • Methyl 3-amino-5-chloro-2-hydroxybenzoate

Uniqueness: Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals .

Properties

IUPAC Name

methyl 3-amino-5-chloro-2-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3.ClH/c1-13-8(12)5-2-4(9)3-6(10)7(5)11;/h2-3,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPLJIAISSQWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.